molecular formula C23H15NO2 B4928876 N-dibenzofuran-3-ylnaphthalene-1-carboxamide CAS No. 6046-36-2

N-dibenzofuran-3-ylnaphthalene-1-carboxamide

Cat. No.: B4928876
CAS No.: 6046-36-2
M. Wt: 337.4 g/mol
InChI Key: NILDCFLWCZIRIW-UHFFFAOYSA-N
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Description

N-dibenzofuran-3-ylnaphthalene-1-carboxamide is an organic compound with the molecular formula C23H15NO2 and a molecular weight of 337.3707 . This compound is characterized by the presence of a dibenzofuran moiety attached to a naphthalene ring through a carboxamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

IUPAC Name

N-dibenzofuran-3-ylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO2/c25-23(20-10-5-7-15-6-1-2-8-17(15)20)24-16-12-13-19-18-9-3-4-11-21(18)26-22(19)14-16/h1-14H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILDCFLWCZIRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387156
Record name N-dibenzofuran-3-ylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-36-2
Record name N-dibenzofuran-3-ylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-dibenzofuran-3-ylnaphthalene-1-carboxamide typically involves the reaction of dibenzofuran-3-amine with naphthalene-1-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-dibenzofuran-3-ylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced into the aromatic rings using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Scientific Research Applications

N-dibenzofuran-3-ylnaphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: This compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-ylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-dibenzofuran-3-ylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

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